molecular formula C25H26N6O B606097 BI8622

BI8622

カタログ番号: B606097
分子量: 426.5 g/mol
InChIキー: IJHAXMJRQQTBPL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

BI8622の合成は、中間体の調製から始まる複数のステップを伴います。 重要なステップには、ピリミジン環の形成と、その後のアミノメチル基とシアノ基の導入のための官能基化が含まれます . 反応条件は通常、ジメチルスルホキシド(DMSO)などの有機溶媒と触媒の使用を含み、反応を促進します .

工業生産方法

This compoundの具体的な工業生産方法は広く文書化されていませんが、この化合物は研究室で標準的な有機合成技術を使用して合成されています。 このプロセスには、高純度と収率を確保するための反応条件の厳格な制御が含まれます .

化学反応の分析

Solubility and Preparation

BI8622 is typically prepared as a 10 mM stock solution in dimethyl sulfoxide (DMSO) and diluted in cell culture media (e.g., DMEM-F12) to working concentrations of 10 μM . Control treatments use 0.1% DMSO to account for solvent effects .

HUWE1 Inhibition Mechanism

This compound selectively inhibits HUWE1 by targeting its HECT domain, reducing auto-ubiquitination activity (in vitro IC50 = 3.1 μM) . This inhibition disrupts HUWE1-mediated ubiquitination of substrates such as MYC and MCL1, shifting their ubiquitination from K63-linked (associated with stability) to K48-linked (targeting proteasomal degradation) .

Key Findings:

  • MYC Regulation : this compound decreases MYC protein levels in multiple myeloma (MM) cells by 40–60% without affecting mRNA, confirming post-translational regulation .
  • MCL1 Degradation : Blocks UV-induced MCL1 ubiquitination in HeLa cells, stabilizing MCL1 and reducing apoptosis .

Selectivity and Specificity

This compound exhibits high specificity for HUWE1 over other HECT ligases (e.g., NEDD4, WWP1) at concentrations ≤50 μM .

Target IC50 (μM) Activity Against Other HECT Ligases
HUWE13.1>50 μM IC50 for 9 tested ligases
NEDD4>50No inhibition

Inflammasome Modulation

This compound suppresses activation of NLRP3, AIM2, and NLRC4 inflammasomes in macrophages:

  • Reduces caspase-1 activation by 60–80% .
  • Lowers IL-1β secretion by 70% in LPS/ATP-stimulated cells .

Antiviral Activity

In SARS-CoV-2-infected cells, this compound (20 μM) reduces viral titers by 90% by stabilizing Miz1, enhancing interferon responses .

Oncogenic Effects

Cell Line Response to this compound Viability Reduction
MM1.S (Myeloma)Dose-dependent growth inhibition50% at 10 μM
Ls174T (Colon Cancer)Colony formation suppressionIC50 = 8.4 μM
THP-1 (Macrophages)Inflammasome inhibition70% IL-1β reduction

Limitations

  • Pharmacokinetics : Short serum half-life limits in vivo applications .
  • Cellular Penetration : Requires DMSO for solubility, potentially affecting membrane integrity at high concentrations .

科学的研究の応用

Cancer Therapy

Case Study: Multiple Myeloma

  • In a study involving multiple myeloma (MM) cell lines and primary cells from patients, treatment with 10 µM BI8622 for 48 hours resulted in significantly reduced cell viability across all tested MM cell lines. Notably, there was a heterogeneous response among primary MM cells, with some exhibiting higher sensitivity to this compound treatment than others .

Table 1: Efficacy of this compound on Different Cell Lines

Cell LineIC50 (µM)Response Type
MM1.S8.4Sensitive
Ls174T3.1Sensitive
PBMCs>10Insensitive
Other MM Cell LinesVariesHeterogeneous

Immune Disorders

Case Study: Immune Thrombocytopenic Purpura (ITP)

  • In an animal model of ITP, this compound was administered to assess its effects on platelet counts and immune responses. The results indicated that HUWE1 inhibition could modulate immune responses without adversely affecting normal hematopoiesis, suggesting potential therapeutic avenues for treating autoimmune conditions .

Table 2: Effects of this compound on ITP Model

Treatment GroupPlatelet Count (x10^9/L)Observations
Control8.5 - 12.5Normal platelet levels
ITP + this compoundIncreasedImproved platelet recovery

Challenges and Limitations

While this compound shows promise as a therapeutic agent, its short serum half-life limits its effectiveness in vivo. This pharmacokinetic challenge necessitates further research into formulation strategies or combination therapies that could enhance its stability and bioavailability .

生物活性

BI8622 is a small molecule inhibitor targeting the E3 ubiquitin ligase HUWE1, which plays a crucial role in various cellular processes, including protein degradation, cell cycle regulation, and immune response modulation. This article explores the biological activity of this compound, focusing on its mechanisms, effects on different cell types, and potential therapeutic applications.

This compound inhibits HUWE1 by preventing its auto-ubiquitination and subsequent activity. This inhibition leads to the stabilization of several substrates that HUWE1 normally degrades, including MCL1 and MYC. The compound has been shown to exert its effects through several pathways:

  • Inhibition of Ubiquitination : this compound has demonstrated IC50 values of approximately 3.1 μM in vitro for inhibiting HUWE1 activity . This inhibition was confirmed through multiple assays that assessed the degradation of MCL1 and other substrates.
  • Impact on MYC Expression : The compound significantly reduces MYC expression across various cell lines, suggesting a post-translational regulatory mechanism mediated by HUWE1 .

Cancer Cell Lines

This compound has been extensively studied in cancer models, particularly in multiple myeloma (MM) and colon carcinoma:

  • Multiple Myeloma : Inhibition of HUWE1 with this compound led to a significant reduction in the viability of MM cell lines resistant to standard treatments like dexamethasone and bortezomib. The compound induced cell cycle arrest in S and G2/M phases while decreasing G1 phase cells .
  • Colon Carcinoma : this compound inhibited colony formation in Ls174T cells with an estimated IC50 value of 8.4 μM, demonstrating its potential as an anti-cancer agent .
Cell LineIC50 (μM)Effect on Viability
Ls174T8.4Suppressed colony formation
MM.1RVariesReduced viability (dexamethasone resistant)
ANBL6-BRVariesReduced viability (bortezomib resistant)

Immune Response Modulation

Recent studies have highlighted this compound's role in modulating immune responses:

  • Inflammasome Activation : Treatment with this compound significantly reduced caspase-1 activation and IL-1β production in both mouse and human cells, indicating its role in inhibiting NLRP3, AIM2, and NLRC4 inflammasome pathways . This suggests potential applications in inflammatory diseases.
Inflammasome TypeEffect of this compound
NLRP3Reduced caspase-1 activation
AIM2Reduced IL-1β production
NLRC4Inhibited assembly

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Multiple Myeloma Study : A study involving patient-derived MM samples revealed heterogeneous sensitivity to this compound, with a subgroup showing significant reduction in cell viability upon treatment. Notably, primary mononuclear cells from peripheral blood were largely unaffected by the drug, indicating a favorable therapeutic index .
  • Viral Infection Response : In experiments with SARS-CoV-2 infected cells, this compound treatment resulted in significantly lower viral titers compared to untreated controls, suggesting that HUWE1 inhibition may enhance antiviral responses .

特性

IUPAC Name

N-[4-(aminomethyl)phenyl]-6-(4-cyano-4-phenylpiperidin-1-yl)-5-methylpyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O/c1-18-22(24(32)30-21-9-7-19(15-26)8-10-21)28-17-29-23(18)31-13-11-25(16-27,12-14-31)20-5-3-2-4-6-20/h2-10,17H,11-15,26H2,1H3,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHAXMJRQQTBPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCC(CC2)(C#N)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BI8622
Reactant of Route 2
BI8622
Reactant of Route 3
BI8622
Reactant of Route 4
BI8622
Reactant of Route 5
Reactant of Route 5
BI8622
Reactant of Route 6
BI8622

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。